

An In-depth Technical Guide to 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid

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Compound of Interest

Compound Name: 1-Carboxycyclohexaneacetic acid

Cat. No.: B195815

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a dicarboxylic acid derivative of cyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1-(Carboxymethyl)cyclohexane-1-carboxylic acid is a geminal dicarboxylic acid, meaning both carboxylic acid groups are attached to the same carbon atom of the cyclohexane ring. This structural feature influences its chemical reactivity and potential as a building block in organic synthesis.

Chemical Structure:

Caption: Chemical structure of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.

Physicochemical Properties:

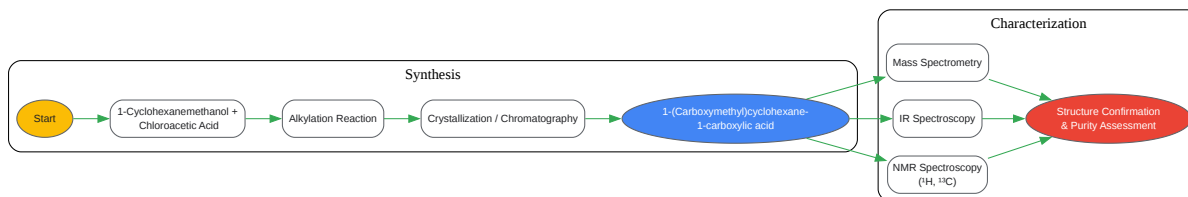
While specific experimental data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid is scarce in the literature, its properties can be predicted based on its structure and data from similar compounds.

Property	Value	Source/Comment
Molecular Formula	C ₉ H ₁₄ O ₄	[1]
Molecular Weight	186.21 g/mol	[2]
IUPAC Name	1-(Carboxymethyl)cyclohexane-1-carboxylic acid	[1]
CAS Number	67950-95-2	[3]
Appearance	Expected to be a solid at room temperature.	Based on similar dicarboxylic acids.
Solubility	Expected to have some solubility in water and polar organic solvents.	The two carboxylic acid groups increase polarity.
pKa	Expected to have two pKa values, likely in the range of 3-6.	Typical for carboxylic acids.

Synthesis and Characterization

A detailed experimental protocol for the synthesis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid is not readily available in published literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One such method involves the reaction of 1-cyclohexanemethanol with chloroacetic acid.[3]

Proposed Synthetic Workflow:



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Caption: Proposed workflow for the synthesis and characterization of the target compound.

Proposed Experimental Protocol for Synthesis

This protocol is a hypothetical procedure based on standard laboratory techniques for similar transformations.

Materials:

- 1-Cyclohexanemethanol
- Chloroacetic acid
- Strong base (e.g., Sodium Hydride)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add a suspension of sodium hydride in anhydrous THF.
- Slowly add a solution of 1-cyclohexanemethanol in anhydrous THF to the flask via the dropping funnel at 0 °C.
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Slowly add a solution of chloroacetic acid in anhydrous THF to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.
- Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid based on the known spectral properties of carboxylic acids and related cyclohexane derivatives.

Technique	Expected Data
^1H NMR	- A broad singlet between 10-13 ppm corresponding to the two carboxylic acid protons. - A singlet around 2.5 ppm for the methylene protons of the carboxymethyl group. - Multiplets in the range of 1.2-2.0 ppm for the cyclohexane ring protons.
^{13}C NMR	- Two signals in the range of 170-185 ppm for the two carboxylic acid carbons. - A signal for the quaternary carbon of the cyclohexane ring. - A signal for the methylene carbon of the carboxymethyl group. - Several signals in the aliphatic region for the remaining cyclohexane carbons.
IR Spectroscopy	- A very broad O-H stretching band from 2500-3300 cm^{-1} . - A strong C=O stretching band around 1700-1725 cm^{-1} . - C-O stretching and O-H bending vibrations.
Mass Spectrometry	- The molecular ion peak (M^+) should be observable. Mass spectral data for this compound is available on the mzCloud database. [4]

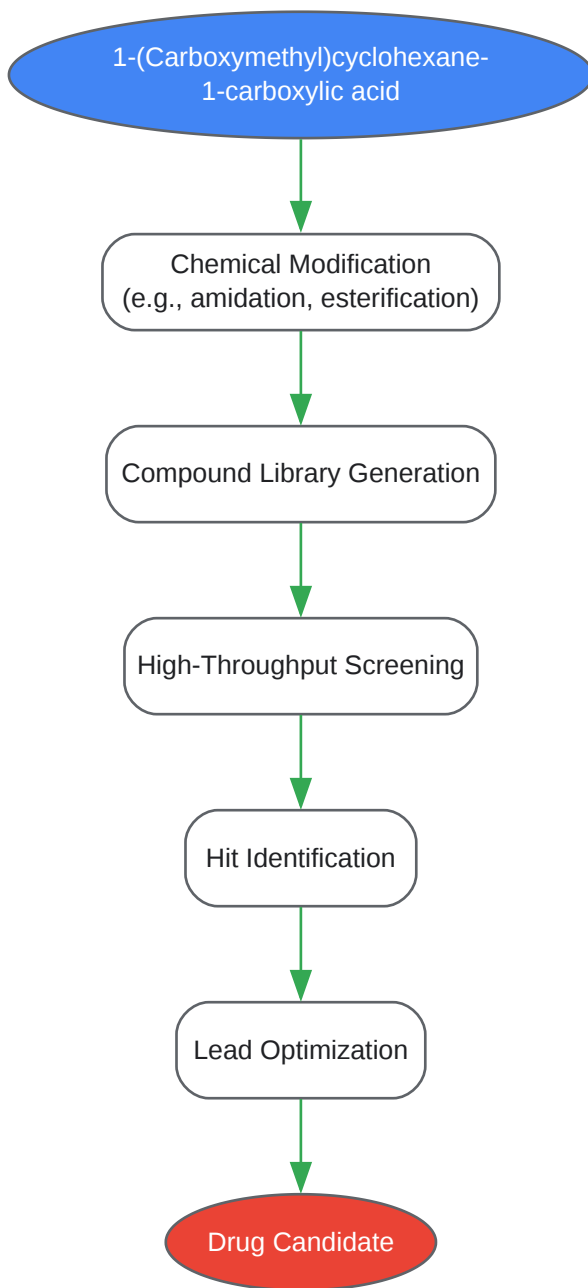
Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways directly associated with 1-(carboxymethyl)cyclohexane-1-carboxylic acid. However, various derivatives of cyclohexane carboxylic acid have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[\[5\]](#)[\[6\]](#)

Given its structure, 1-(carboxymethyl)cyclohexane-1-carboxylic acid could serve as a valuable scaffold or building block in drug discovery and development. The two carboxylic acid groups

provide handles for further chemical modification to create libraries of compounds for biological screening.

Potential Logical Relationships in Drug Discovery:



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